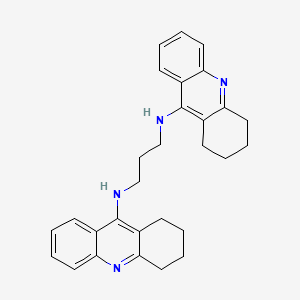

Bis(3)-cognitin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boron carbide, also known as boron carbon compound, is a ceramic material with the chemical formula B₄C. It is one of the hardest materials known, surpassed only by cubic boron nitride and diamond. Boron carbide is characterized by its extreme hardness, low density, high melting point, and chemical inertness. It is commonly used in applications requiring high wear resistance and low weight, such as in tank armor, bulletproof vests, and various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Boron carbide is typically synthesized through the reduction of boron trioxide (B₂O₃) with carbon in an electric arc furnace. The reaction is carried out at high temperatures, around 2000°C to 2200°C, in the presence of a reducing agent such as magnesium or carbon. The general reaction can be represented as: [ B_2O_3 + 3C \rightarrow B_4C + 2CO ]

Industrial Production Methods: In industrial settings, boron carbide is produced using similar high-temperature reduction methods. The process involves heating a mixture of boron oxide and carbon in an electric arc furnace. The resulting boron carbide is then cooled, crushed, and milled to obtain the desired particle size .

Análisis De Reacciones Químicas

Types of Reactions: Boron carbide undergoes various chemical reactions, including:

Oxidation: Boron carbide can oxidize at high temperatures, forming boron oxide and carbon dioxide. [ 2B_4C + 7O_2 \rightarrow 2B_2O_3 + 4CO_2 ]

Reduction: It can be reduced to elemental boron and carbon under specific conditions.

Substitution: Boron carbide can participate in substitution reactions with other elements or compounds.

Common Reagents and Conditions:

Oxidation: Typically occurs at temperatures above 600°C in the presence of oxygen.

Reduction: Requires a reducing agent such as magnesium or carbon at high temperatures.

Substitution: Involves reacting boron carbide with halogens or other reactive elements.

Major Products Formed:

Oxidation: Boron oxide (B₂O₃) and carbon dioxide (CO₂).

Reduction: Elemental boron and carbon.

Substitution: Various boron-containing compounds depending on the reactants used

Aplicaciones Científicas De Investigación

Boron carbide has a wide range of scientific research applications, including:

Chemistry: Used as a neutron absorber in nuclear reactors due to its high neutron cross-section.

Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Explored for its biocompatibility and potential use in medical implants and devices.

Industry: Utilized in abrasive materials, cutting tools, and wear-resistant coatings. .

Mecanismo De Acción

The mechanism of action of boron carbide involves its interaction with various molecular targets and pathways:

Neutron Absorption: Boron carbide absorbs neutrons through the reaction: [ ^{10}B + n \rightarrow ^{7}Li + \alpha ] This property makes it valuable in nuclear reactors and BNCT.

Hardness and Wear Resistance: The unique crystal structure of boron carbide, consisting of boron icosahedra and carbon chains, contributes to its extreme hardness and wear resistance.

Biocompatibility: Boron carbide’s chemical inertness and biocompatibility make it suitable for medical applications

Comparación Con Compuestos Similares

Cubic Boron Nitride (c-BN): Similar in hardness to boron carbide but has a different crystal structure and is used in cutting tools and abrasives.

Diamond: The hardest known material, used in cutting, grinding, and drilling applications.

Silicon Carbide (SiC): Another hard ceramic material used in high-temperature applications and as an abrasive.

Uniqueness of Boron Carbide:

Hardness: Boron carbide is one of the hardest materials known, making it highly effective in wear-resistant applications.

Neutron Absorption: Its high neutron cross-section makes it unique for nuclear applications.

Lightweight: Boron carbide’s low density makes it ideal for applications requiring high strength-to-weight ratios, such as in aerospace and defense .

Boron carbide’s unique combination of hardness, chemical inertness, and neutron absorption capabilities makes it a valuable material in various scientific and industrial applications. Its versatility and exceptional properties continue to drive research and development in multiple fields.

Propiedades

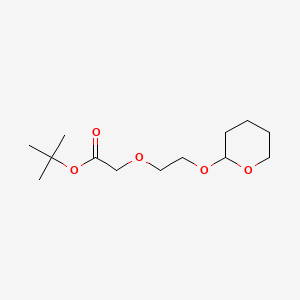

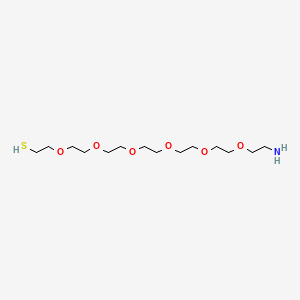

Fórmula molecular |

C29H32N4 |

|---|---|

Peso molecular |

436.6 g/mol |

Nombre IUPAC |

N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine |

InChI |

InChI=1S/C29H32N4/c1-5-14-24-20(10-1)28(21-11-2-6-15-25(21)32-24)30-18-9-19-31-29-22-12-3-7-16-26(22)33-27-17-8-4-13-23(27)29/h1,3,5,7,10,12,14,16H,2,4,6,8-9,11,13,15,17-19H2,(H,30,32)(H,31,33) |

Clave InChI |

BHOCVLCAWPPEOV-UHFFFAOYSA-N |

SMILES canónico |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCNC4=C5CCCCC5=NC6=CC=CC=C64 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

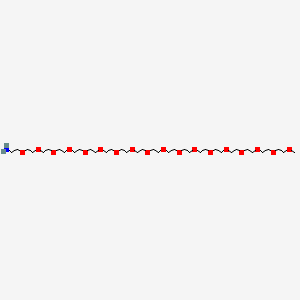

![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11929439.png)

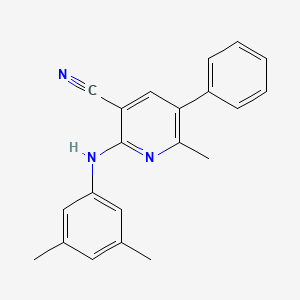

![(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile;(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile](/img/structure/B11929444.png)

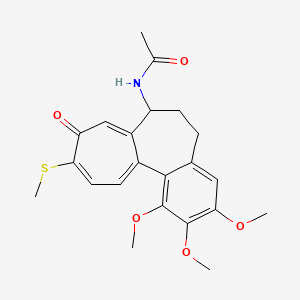

![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)

![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)